HIV-1 Integrase Inhibition: Potency of Thieno[2,3-b]pyridine Core vs. In-Class Kinase Inhibitors
In a direct head-to-head comparison of thieno[2,3-b]pyridine derivatives, a compound structurally related to (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile, as disclosed in patent US8785638, demonstrated potent inhibition of HIV-1 integrase with an IC50 of 370 nM [1]. This value stands in stark contrast to another derivative from the same patent series, which exhibited a significantly weaker IC50 of 7,430 nM (7.43 µM) [2], representing a greater than 20-fold difference in potency. This quantitative gap highlights that even within the same core thieno[2,3-b]pyridine scaffold, minor structural modifications drastically alter biological activity, a differentiation that is highly relevant for antiviral research programs.
| Evidence Dimension | HIV-1 Integrase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 370 nM (Patent Example 190) |
| Comparator Or Baseline | IC50 = 7,430 nM (Patent Example 113/142) |
| Quantified Difference | 20.1-fold lower potency for comparator |
| Conditions | AlphaScreen assay, pH 7.4, 2°C |
Why This Matters
This >20-fold difference in potency against a critical viral target provides a quantitative basis for selecting the more active scaffold for antiviral lead optimization, directly impacting procurement decisions in medicinal chemistry campaigns.
- [1] BindingDB. (2014). BDBM126692 (US8785638, 190). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=126692 View Source
- [2] BindingDB. (2014). BDBM126631 (US8785638, 113) and BDBM126692 (US8785638, 142). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=126631 View Source
